5-Methyl-3-[4-(propan-2-yl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid

Catalog No.
S6638076
CAS No.
1326814-76-9
M.F
C14H17NO3
M. Wt
247.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methyl-3-[4-(propan-2-yl)phenyl]-4,5-dihydro-1,2...

CAS Number

1326814-76-9

Product Name

5-Methyl-3-[4-(propan-2-yl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid

IUPAC Name

5-methyl-3-(4-propan-2-ylphenyl)-4H-1,2-oxazole-5-carboxylic acid

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

InChI

InChI=1S/C14H17NO3/c1-9(2)10-4-6-11(7-5-10)12-8-14(3,13(16)17)18-15-12/h4-7,9H,8H2,1-3H3,(H,16,17)

InChI Key

JWIJDOGMNYECGT-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)C2=NOC(C2)(C)C(=O)O

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NOC(C2)(C)C(=O)O

The exact mass of the compound 5-Methyl-3-[4-(propan-2-yl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid is 247.12084340 g/mol and the complexity rating of the compound is 356. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Methyl-3-[4-(propan-2-yl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a compound belonging to the class of substituted oxazoles. Oxazoles are characterized by a five-membered heterocyclic structure that contains one nitrogen and one oxygen atom. This specific compound features a methyl group at the 5th position and a propan-2-yl group on the phenyl ring at the 4th position, along with a carboxylic acid group also located at the 5th position of the oxazole ring. The molecular formula for this compound is C13H15NO3, and it has been assigned the CAS number 1326814-76-9 .

The chemical reactivity of 5-Methyl-3-[4-(propan-2-yl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid primarily involves nucleophilic substitutions and electrophilic additions typical of oxazole derivatives. The carboxylic acid group can undergo esterification reactions, while the oxazole ring can participate in cycloaddition reactions or be subjected to hydrolysis under acidic or basic conditions. Additionally, modifications to the phenyl ring can lead to various derivatives through Friedel-Crafts acylation or alkylation reactions.

The synthesis of 5-Methyl-3-[4-(propan-2-yl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid typically involves multi-step organic reactions:

  • Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving β-amino acids or α-halo carbonyl compounds.
  • Substitution Reactions: The introduction of the propan-2-yl group on the phenyl ring can be accomplished via alkylation methods.
  • Carboxylic Acid Formation: The final step usually involves oxidation or hydrolysis to convert appropriate precursors into the carboxylic acid functional group.

These methods may vary based on specific reagents and conditions employed during synthesis .

This compound has potential applications in medicinal chemistry due to its structural properties that may influence biological activity. It could serve as a lead compound for developing new pharmaceuticals targeting inflammatory diseases or cancer. Additionally, its unique structure makes it a candidate for materials science applications where heterocyclic compounds are utilized for their electronic properties.

Interaction studies involving 5-Methyl-3-[4-(propan-2-yl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid could focus on its binding affinity to various biological targets. Preliminary investigations may assess its interactions with enzymes or receptors relevant to disease pathways. Understanding these interactions is crucial for evaluating its therapeutic potential and safety profile.

Several compounds share structural similarities with 5-Methyl-3-[4-(propan-2-yl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid:

Compound NameStructureUnique Features
3-MethylisoxazoleC4H5NOContains an isoxazole ring; less bulky than oxazoles
5-MethylisoxazoleC6H7NOSimilar methyl substitution; different heterocyclic structure
4-AminophenolC6H7NOContains an amino group; used in dye manufacturing
5-MethylisothiazoleC4H5NSContains sulfur; exhibits different biological activities

These compounds differ primarily in their heteroatoms and functional groups, which influence their reactivity and biological properties. The unique combination of the propan-2-yl group and the specific positioning of functional groups in 5-Methyl-3-[4-(propan-2-yl)phenyl]-4,5-dihydro-1,2-oxazole distinguishes it from its analogs .

XLogP3

2.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

247.12084340 g/mol

Monoisotopic Mass

247.12084340 g/mol

Heavy Atom Count

18

Dates

Last modified: 11-23-2023

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